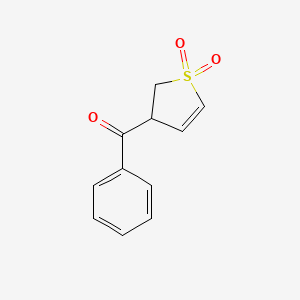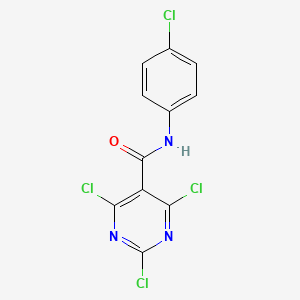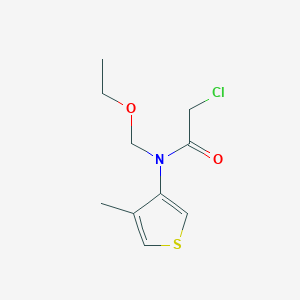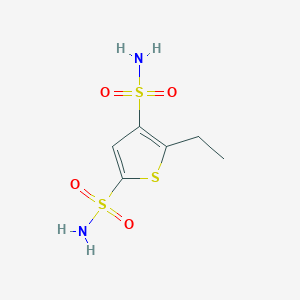
3-Ethyl-8-methylnon-8-EN-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-8-methylnon-8-EN-3-OL is an organic compound characterized by its unique structure, which includes an alcohol group (-OH) and a double bond (C=C) within a nonane chain. This compound is part of the broader class of alkenes and alcohols, making it a subject of interest in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-8-methylnon-8-EN-3-OL can be achieved through several methods. One common approach involves the Grignard reaction, where an alkyl or aryl magnesium halide (Grignard reagent) reacts with a suitable aldehyde or ketone to form the desired alcohol. For instance, the reaction of 3-ethyl-8-methylnon-8-en-3-one with a Grignard reagent under controlled conditions can yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding alkyne or alkene precursor. This process typically requires the use of metal catalysts such as palladium or platinum under high pressure and temperature conditions to achieve the desired conversion .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-8-methylnon-8-EN-3-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: Formation of 3-ethyl-8-methylnon-8-en-3-one.
Reduction: Formation of 3-ethyl-8-methylnonane-3-ol.
Substitution: Formation of 3-ethyl-8-methylnon-8-en-3-chloride or 3-ethyl-8-methylnon-8-en-3-bromide.
Aplicaciones Científicas De Investigación
3-Ethyl-8-methylnon-8-EN-3-OL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-8-methylnon-8-EN-3-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the double bond may participate in π-π interactions or undergo further chemical transformations. These interactions can modulate the activity of biological pathways and lead to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Ethyl-8-methylnonane-3-ol: Lacks the double bond, making it more saturated.
3-Ethyl-8-methylnon-8-en-3-one: Contains a carbonyl group instead of a hydroxyl group.
3-Ethyl-8-methylnon-8-en-3-chloride: Has a chlorine atom replacing the hydroxyl group.
Uniqueness
3-Ethyl-8-methylnon-8-EN-3-OL is unique due to its combination of an alcohol group and a double bond within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
88295-61-8 |
|---|---|
Fórmula molecular |
C12H24O |
Peso molecular |
184.32 g/mol |
Nombre IUPAC |
3-ethyl-8-methylnon-8-en-3-ol |
InChI |
InChI=1S/C12H24O/c1-5-12(13,6-2)10-8-7-9-11(3)4/h13H,3,5-10H2,1-2,4H3 |
Clave InChI |
JWTQGRQKMFDIMY-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CCCCC(=C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Phenylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B14388685.png)
![2-[(2-Hydroxyethyl)(octadecyl)amino]ethyl hexadecanoate](/img/structure/B14388691.png)


![3-[3-(Decyloxy)-2-hydroxypropoxy]propane-1,2-diol](/img/structure/B14388705.png)
![1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL](/img/structure/B14388706.png)


![1,2,3,4,5-Pentabromo-6-[2-bromo-3-(2,3,4,5,6-pentabromophenyl)phenyl]benzene](/img/structure/B14388736.png)



![[(4,4-Dimethylpenta-1,2-dien-1-yl)sulfanyl]benzene](/img/structure/B14388754.png)
![2,4-Dimethoxy-2-[(4-methoxyphenyl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B14388761.png)
